molecular formula C24H21BrN2O6 B11980853 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303086-76-2

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11980853
CAS No.: 303086-76-2
M. Wt: 513.3 g/mol
InChI Key: WZUIBWBMBGLMQG-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H21BrN2O6 and a molecular weight of 513.349 g/mol This compound is known for its unique structure, which includes a trimethoxybenzoyl group, a carbohydrazonoyl linkage, and a bromobenzoate moiety

Preparation Methods

The synthesis of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves several steps. One common synthetic route includes the following steps :

    Formation of the Trimethoxybenzoyl Intermediate: The synthesis begins with the preparation of the 3,4,5-trimethoxybenzoyl chloride by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Carbohydrazonoyl Linkage Formation: The trimethoxybenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Coupling with Bromobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Chemical Reactions Analysis

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways . The compound is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of cellular signaling pathways and the induction of apoptosis in certain cell types. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be compared with other similar compounds to highlight its uniqueness :

    4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound has a similar structure but with a different position of the bromine atom.

    4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Another similar compound with the bromine atom in a different position.

    2-Methoxy-4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has an additional methoxy group, which may alter its chemical and biological properties.

These similar compounds share structural similarities but may exhibit different chemical reactivities and biological activities, making this compound unique in its own right.

Properties

CAS No.

303086-76-2

Molecular Formula

C24H21BrN2O6

Molecular Weight

513.3 g/mol

IUPAC Name

[4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C24H21BrN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)23(28)27-26-14-15-7-9-19(10-8-15)33-24(29)16-5-4-6-18(25)11-16/h4-14H,1-3H3,(H,27,28)/b26-14+

InChI Key

WZUIBWBMBGLMQG-VULFUBBASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.